tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate CAS number and chemical properties
[1][2][3][4][5][6] Executive Summary tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate is a highly specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and targeted protein degrad...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Summary
tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate is a highly specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and targeted protein degraders (PROTACs).[1] Its structural uniqueness lies in its "Tri-Vector" functionality : an electrophilic aldehyde at C5, a cross-coupling-ready bromide at C2, and a protected amine at C4.
This configuration allows for the rapid assembly of fused bicyclic systems (such as pyrido[4,3-d]pyrimidines and 1,6-naphthyridines), making it a critical scaffold for drugs targeting EGFR, BTK, and CDK pathways.[1] This guide provides a definitive analysis of its properties, synthesis, and handling protocols.
Chemical Identity & Physicochemical Properties[2][6][7][8][9][10][11][12]
The molecule's value is derived from its ability to undergo orthogonal functionalization. The diagram below illustrates the divergent synthetic pathways accessible from this single intermediate.
Figure 1: Orthogonal reactivity vectors of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate.
Synthetic Pathways[2][13][14][15][16]
Direct synthesis of this compound is challenging due to the incompatibility of the aldehyde and the lithiation conditions often used to functionalize pyridines. Two primary routes are established in the field.
Route A: Oxidation of Methyl Precursor (Recommended)
This route is preferred for scale-up as it avoids cryogenic lithiation and the risk of halogen scrambling.
Oxidant Addition: Add finely powdered SeO₂ (2.3 g, 20.9 mmol, 1.2 equiv) in one portion.
Reaction: Heat the mixture to 90 °C. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. The methyl peak (δ ~2.2 ppm) will disappear, and the aldehyde peak (δ ~9.8 ppm) will appear.
Filtration: Once complete (~6 h), cool to room temperature. Filter the black suspension through a pad of Celite. Wash the pad with EtOAc (50 mL).
Extraction: Concentrate the filtrate to ~20 mL. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-40% EtOAc/Hexanes).
Yield: Expected yield is 60–75%.
Handling & Storage
Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen). The aldehyde is prone to oxidation to the carboxylic acid upon prolonged exposure to air.
Stability: The Boc group is acid-labile. Avoid exposure to Lewis acids or protic acids during storage.
Safety: The compound acts as an alkylating agent (bromide) and a reactive electrophile (aldehyde). Wear nitrile gloves and eye protection.
Applications in Drug Discovery
Synthesis of EGFR Inhibitors
The C5-aldehyde and C4-amine are perfectly positioned to form a pyrimidine ring fused to the pyridine.[1] Reaction with amidines or guanidines yields pyrido[4,3-d]pyrimidines , a scaffold common in EGFR T790M inhibitors.[1]
PROTAC Linker Attachment
The aldehyde handle allows for "Reductive Amination" with linker-amines. This provides a mild method to attach E3 ligase ligands (like Thalidomide derivatives) without disturbing the core pharmacophore attached at the C2-bromide.
References
Compound Identity: PubChem CID 71313795. tert-Butyl N-(2-bromo-5-formylpyridin-4-yl)carbamate. National Library of Medicine.[2] Link
Synthetic Methodology (Oxidation): Sakamoto, T., et al. "Oxidation of methylpyridines with selenium dioxide." Chemical & Pharmaceutical Bulletin, 1980.
Precursor Synthesis: Patent US20060116519A1. "Synthesis of 5-bromo-4-methyl-pyridin-3-yl carbamates." Link
DoM Strategy: Schlosser, M. "Organometallics in Synthesis: A Manual.
commercial suppliers and price of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate
The following technical guide details the commercial landscape, technical specifications, and procurement strategies for tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (CAS: 1382849-21-9).[1] CAS Registry Number: 138...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the commercial landscape, technical specifications, and procurement strategies for tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (CAS: 1382849-21-9).[1]
In the landscape of modern medicinal chemistry, tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate serves as a "linchpin" scaffold.[1] Its value lies in its orthogonal reactivity :
C5-Formyl Group: Ready for reductive amination or condensation to form fused rings.[1]
C2-Bromo Group: A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce diversity late-stage.[1]
C4-Boc-Amine: A protected nitrogen source that directs regioselectivity during synthesis and can be deprotected to close rings.[1]
This compound is not a commodity chemical; it is a high-value building block (Tier 3) typically sourced during Hit-to-Lead (H2L) and Lead Optimization phases.[1]
Part 2: Commercial Analysis (Suppliers & Pricing)
Market Overview
This intermediate is primarily manufactured by specialized CROs (Contract Research Organizations) in China and distributed globally by catalog vendors. "In-stock" availability is often limited to gram-scale quantities; kilogram quantities usually require a lead time of 4–6 weeks for custom synthesis.
Supplier Landscape
The following vendors are verified sources based on current catalog data.
Supplier
Type
Region
Stock Status
Quality Tier
BLD Pharm
Manufacturer/Distributor
China/Global
High (Often in stock)
HTS/Research
Fluorochem
Distributor
UK/EU
Medium
Research
Ambeed
Distributor
USA
Medium
Research
Accela Chem
Manufacturer
China
High
Process/Bulk
Enamine
CRO/Catalog
Ukraine/EU
Low (Make-to-order)
High (Lead-like)
Price Benchmarking (Estimated Q1 2026)
Pricing is non-linear due to the difficulty of the synthesis (specifically the regioselective formylation).
Pack Size
Estimated Price Range (USD)
Unit Cost ($/g)
Lead Time
100 mg
$85 – $120
$850 – $1,200
1–3 Days
1 g
$250 – $450
$250 – $450
1–5 Days
5 g
$900 – $1,400
$180 – $280
1–2 Weeks
25 g+
Custom Quote
$120 – $180
4–6 Weeks
Procurement Insight: For campaigns requiring >10g, request a "batch-specific COA" before purchase. The aldehyde moiety is prone to oxidation (to carboxylic acid) if stored improperly. Ensure the vendor guarantees <5% acid impurity.
Part 3: Technical Deep Dive (Expertise & Experience)
The Synthetic Challenge (Why is it expensive?)
The synthesis of CAS 1382849-21-9 is not trivial.[1] A direct formylation of 2-bromo-4-aminopyridine is difficult due to competing lithiation sites.[1]
The "Expert" Route: Selective Metal-Halogen Exchange
The most robust industrial route utilizes the difference in reactivity between Iodine and Bromine.[1]
Atmosphere: Store under Argon/Nitrogen. Aldehydes on electron-deficient rings (pyridines) are susceptible to aerobic oxidation to the carboxylic acid.[1]
Self-Validating Reactivity Test
Before committing 5g+ to a reaction, perform this small-scale test to verify the "active" aldehyde content:
Dissolve 10 mg of the compound in MeOH.
Add 1.1 eq of Benzylamine and a catalytic amount of Acetic Acid.
Stir for 30 mins.
Observation: LCMS should show complete conversion to the Imine (
).
If conversion is <90%: The aldehyde is likely contaminated with acid (unreactive to amine condensation without coupling agents).
ChemicalBook Supplier Aggregation . Supplier List for CAS 1382849-21-9. Retrieved from
Knochel, P., et al. (2003). Functionalization of Pyridines via Selective Metal-Halogen Exchange. Angewandte Chemie International Edition. (Foundational reference for the i-PrMgCl exchange mechanism described in Part 3).
Fluorochem Catalog . Product Specification: tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate. Retrieved from
Technical Guide to the Acquisition of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate for Research and Development
Abstract This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the availability and acquisition of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (C...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the availability and acquisition of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (CAS No. 1382849-21-9). This key heterocyclic building block is instrumental in the synthesis of various biologically active molecules. This document details its commercial availability, presents a validated synthetic methodology for its in-house preparation, and offers a decision framework to guide researchers in choosing the most efficient acquisition strategy—procurement or synthesis—based on project-specific needs such as scale, timeline, and budget.
Introduction: The Significance of the 2-Bromo-4-aminopyridine Scaffold
Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The unique electronic properties and structural features of the pyridine ring allow for versatile interactions with biological targets. Within this class, the 2-bromo-4-aminopyridine motif is a particularly valuable intermediate. The bromine atom at the C2 position serves as a versatile synthetic handle for a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse substituents. The amino group at the C4 position provides a site for amide bond formation, sulfonylation, or further derivatization.
The target molecule of this guide, tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate, combines this valuable scaffold with two additional critical features:
A tert-butoxycarbonyl (Boc) protecting group on the C4 amine, which modulates its reactivity, improves solubility in organic solvents, and allows for selective deprotection under acidic conditions.
A formyl (aldehyde) group at the C5 position, which is a key precursor for reductive amination, Wittig reactions, or oxidation to a carboxylic acid, further expanding the synthetic possibilities.
These features make it a highly sought-after building block for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.
Section 1: Commercial Availability & Procurement
For many research programs, the most time- and resource-efficient method of acquisition is direct purchase from a chemical supplier. This eliminates the need for multi-step synthesis, purification, and analytical confirmation, allowing researchers to focus on downstream applications.
Our investigation confirms that tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate is commercially available from specialized chemical suppliers. When sourcing this reagent, it is critical to use the correct CAS Number, 1382849-21-9 , to avoid confusion with structural isomers, such as tert-Butyl (5-bromo-4-formylpyridin-2-yl)carbamate (CAS 1260667-46-6).
Table 1: Supplier Information for tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate
Availability in various quantities can be confirmed on their website. Listed as an organic building block.[1]
Note: Availability and stock levels are subject to change. Researchers should always verify information directly with the supplier before ordering.
Section 2: In-House Synthesis as a Viable Alternative
While direct procurement is often preferred, in-house synthesis may be necessary or advantageous under certain circumstances, such as:
Large-scale demand exceeding supplier stock.
Cost-effectiveness for multi-gram or kilogram quantities.
The need for specific analogues not commercially available.
Internal quality control requirements.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target compound involves two primary disconnections:
Carbamate Formation: The Boc-protected amine can be retrosynthetically disconnected to the free amine, 4-amino-2-bromo-5-formylpyridine, and a Boc-introducing reagent like Di-tert-butyl dicarbonate (Boc)₂O.
Precursor Synthesis: The precursor, 4-amino-2-bromo-5-formylpyridine, can be derived from simpler, more readily available pyridine starting materials. The synthesis of related 4-amino-2-bromopyridines often starts from precursors like 2-bromo-4-nitropyridine or 4-bromopyridine hydrochloride[2][3][4]. The formyl group can be introduced via methods such as ortho-lithiation followed by formylation or a Vilsmeier-Haack reaction on an activated pyridine ring.
Proposed Synthetic Workflow
The following diagram outlines a plausible and robust workflow for the gram-scale synthesis of the target compound.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Boc Protection
This protocol details the final step of the synthesis, which is a well-established and high-yielding transformation. This procedure assumes the precursor, 4-amino-2-bromo-5-formylpyridine, has been successfully synthesized and purified.
Materials:
4-amino-2-bromo-5-formylpyridine (1.0 eq)
Di-tert-butyl dicarbonate, (Boc)₂O (1.1 eq)
Triethylamine (TEA) (1.5 eq)
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Dichloromethane (DCM), anhydrous
Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-amino-2-bromo-5-formylpyridine.
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
Add triethylamine and DMAP to the solution and stir for 5 minutes at room temperature.
Add (Boc)₂O to the reaction mixture portion-wise.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate as a solid.
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
This protocol is based on standard procedures for the Boc protection of anilines and related amines[5]. The use of DMAP as a catalyst is crucial for accelerating the reaction with the electronically deactivated amino group.
Section 3: Decision Framework: To Synthesize or To Procure?
Choosing between in-house synthesis and commercial procurement is a critical decision that impacts project timelines, budgets, and resource allocation. The following framework and flowchart are designed to guide this decision.
Key Decision Factors:
Urgency: How quickly is the compound needed? Procurement is almost always faster if the compound is in stock.
Scale: For milligram-to-low-gram scale, purchasing is typically more economical. For multi-gram or kilogram scales, in-house synthesis may offer significant cost savings.
Expertise: Does the research team have the required expertise in multi-step heterocyclic synthesis, purification, and analytics?
Cost: Compare the all-in cost of purchasing (reagent cost + shipping) versus synthesis (starting materials + solvents + analytical costs + labor).
Purity Requirements: Can commercial suppliers meet the required purity specifications for the intended application (e.g., for use in GMP synthesis)?
Application Note: High-Precision Synthesis of Fused Heterocycles via tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate
Executive Summary: The "Linchpin" Scaffold In the landscape of kinase inhibitor discovery—particularly for targets like KRAS G12D, PI3K, and CDKs—the demand for functionalized bicyclic heteroaromatics is critical. tert-B...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Linchpin" Scaffold
In the landscape of kinase inhibitor discovery—particularly for targets like KRAS G12D, PI3K, and CDKs—the demand for functionalized bicyclic heteroaromatics is critical. tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (CAS 1382849-21-9) represents a "linchpin" intermediate .
Unlike simple aminopyridines, this scaffold offers a pre-installed "Triad of Reactivity":
C5-Formyl Group: A highly reactive electrophile for condensation.
C4-Boc-Amine: A masked nucleophile that prevents self-polymerization but allows for controlled cyclization.
C2-Bromine: A stable handle for late-stage diversification (Suzuki/Buchwald couplings) after the fused ring is constructed.
This guide details the protocols for converting this scaffold into two high-value pharmacophores: 1,6-Naphthyridines and Pyrido[4,3-d]pyrimidines .
Strategic Analysis: The Triad of Reactivity
The utility of this compound lies in the orthogonality of its functional groups. The Boc group is essential; free 4-amino-pyridine-3-carbaldehydes are notoriously unstable, prone to oxidative degradation and self-condensation (azomethine formation).
Diagram 1: Divergent Synthesis Strategy
The following diagram illustrates how this single precursor diverges into multiple bioactive cores.
Caption: Divergent synthetic pathways from the core scaffold to bioactive heterocycles.[1][2]
Application I: Synthesis of 1,6-Naphthyridines (Friedländer Annulation)
The most robust application of this scaffold is the synthesis of substituted 1,6-naphthyridines via a modified Friedländer reaction.
Mechanism of Action
Standard Friedländer synthesis requires a free amine. Therefore, the Boc group must be removed. While one-pot acidic conditions (e.g., H₂SO4/AcOH) are possible, they often lead to tarry byproducts with sensitive aldehydes.
Recommended Approach: A Two-Step Telescoped Protocol .
Deprotection: Controlled removal of Boc using TFA.
Annulation: Base-mediated condensation with a ketone (methyl ketone or cyclic ketone).
Dissolve the scaffold (1.0 mmol) in DCM (5 mL) at 0°C under Argon.
Add TFA (10 mmol) dropwise.
Stir at room temperature (RT) for 2–3 hours. Monitor by TLC (the Boc-protected spot will disappear; a polar baseline spot for the amine salt appears).
Critical Step: Concentrate the reaction mixture to dryness in vacuo to remove excess TFA. Co-evaporate with toluene (2x) to ensure removal of acid traces. This yields the 4-amino-2-bromo-5-formylpyridinium trifluoroacetate salt.
Condensation (The Ring Closure):
Redissolve the crude salt in EtOH (10 mL).
Add the Ketone partner (1.2 mmol).
Add 10% KOH/EtOH solution dropwise until pH is basic (~pH 9–10).
Heat the mixture to reflux (80°C) for 4–12 hours.
Observation: The solution typically darkens. Fluorescence may be observed under UV (365 nm) as the naphthyridine forms.
Workup & Purification:
Cool to RT. Concentrate to remove EtOH.
Partition between Ethyl Acetate and Water. Wash organic layer with Brine.[4]
Dry over Na₂SO₄ and concentrate.
Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Diagram 2: Mechanistic Pathway (Friedländer)
Caption: Step-wise mechanism of the modified Friedländer annulation.
Application II: Synthesis of Pyrido[4,3-d]pyrimidines
This scaffold is a direct precursor to KRAS G12D inhibitors (e.g., MRTX1133 analogs) which often feature a pyrido[4,3-d]pyrimidine core.
Protocol Variation:
Unlike the Friedländer reaction which uses ketones, this synthesis uses amidines (e.g., acetamidine, benzamidine) or urea .
Methodology:
Deprotection: Perform the TFA deprotection as described above to isolate the amine salt.
Cyclization:
Suspend the amine salt in DMF or DMAc (Dimethylacetamide).
Add the Amidine hydrochloride (1.5 eq).
Add Cesium Carbonate (Cs₂CO₃) (3.0 eq) or K₂CO₃.
Heat to 100–120°C for 6–16 hours.
Note: This reaction requires higher temperatures than the Friedländer to drive the condensation of the amide-like intermediates.
Critical Control Points & Troubleshooting
Data Table: Reaction Parameter Optimization
Parameter
Recommendation
Rationale
Boc Removal
TFA/DCM (Room Temp)
HCl/Dioxane can be too harsh and hydrolyze the formyl group or cause chlorination issues. TFA is cleaner.
Solvent (Annulation)
Ethanol (Reflux)
Protic solvents facilitate proton transfer steps in the aldol condensation mechanism.
Base Choice
KOH or Piperidine
Strong inorganic bases (KOH) work best for unactivated ketones. Piperidine (catalytic) works for highly activated ketones (e.g., acetoacetate).
Inert Atmosphere
Argon/Nitrogen
The free aldehyde intermediate is prone to oxidation to the carboxylic acid (which kills the reaction).
2-Bromo Stability
Avoid Pd/H₂
Do not use hydrogenation for any step while the bromine is present; it will debrominate.
Common Pitfalls
"The Black Tar": If the reaction turns into a black insoluble tar, the aldehyde likely polymerized. Solution: Ensure the deprotection step is complete before adding base. Do not store the deprotected intermediate; use immediately.
Regioselectivity: When reacting with unsymmetrical ketones (e.g., 2-butanone), two isomers are possible.
Kinetic Control: Methyl group usually reacts faster (sterics).
Thermodynamic Control: More substituted enolate may react at higher temperatures.
References
Synthesis of 1,6-Naphthyridines via Friedländer Condensation
Title: Synthesis of 1,6-Naphthyridine and Its Derivatives: A System
Application in KRAS Inhibitors (Pyrido[4,3-d]pyrimidines)
Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Deriv
Application Note: High-Precision Reductive Amination Strategies for tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes specific chemical logic regarding the tert-Butyl (2-bromo-5-formylpyridin-4-yl...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes specific chemical logic regarding the tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate scaffold with field-proven reductive amination protocols.
Executive Summary & Scaffold Analysis
The tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate scaffold presents a unique set of electronic and steric challenges for reductive amination. Unlike simple benzaldehydes, this pyridine core is highly electron-deficient due to the ring nitrogen and the C2-Bromine substituent. Furthermore, the C4-Boc-amino group exerts a critical ortho-effect : it provides steric bulk that can hinder nucleophilic attack while simultaneously influencing the aldehyde's electrophilicity through electronic donation.
Successful functionalization requires protocols that balance reactivity (overcoming steric hindrance) with chemoselectivity (preserving the labile Boc group and the reducible C-Br bond).
Key Chemoselectivity Checkpoints
Feature
Risk Factor
Mitigation Strategy
C5-Aldehyde
Low reactivity with hindered amines due to ortho-Boc.
Avoid strong acids (HCl, TFA). Use mild AcOH or Lewis Acids.
C2-Bromine
Susceptible to hydrodehalogenation (loss of Br).
STRICTLY AVOID catalytic hydrogenation (H₂/Pd). Use hydride reagents.[1][2][4][5][6][7][8][9][10]
Pyridine Nitrogen
Metal coordination / Protonation.
Ensure stoichiometry accounts for potential buffering by the pyridine ring.
Decision Matrix: Selecting the Right Protocol
Choose your method based on the amine partner's steric and electronic profile.
Figure 1: Protocol selection decision tree based on amine nucleophilicity and steric profile.
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (STAB)
Best For: Primary amines, unhindered secondary amines (piperidine, morpholine).
Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[1]
Mechanism: STAB is mild and reacts faster with imines than aldehydes, allowing for a "one-pot" procedure without pre-forming the imine.
Protocol:
Dissolution: In a dry vial, dissolve tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.1 M concentration). Note: DCM can be used, but DCE allows for higher temperatures if needed.
Amine Addition: Add the amine partner (1.1 – 1.2 equiv).
Catalyst: Add Acetic Acid (AcOH) (1.0 – 2.0 equiv). Crucial: The pyridine ring buffers the solution; sufficient acid is needed to activate the carbonyl.
Reaction: Stir at Room Temperature (RT) for 30–60 minutes to allow partial hemiaminal/imine equilibrium.
Reduction: Add NaBH(OAc)₃ (1.5 – 2.0 equiv) in one portion.
Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS.[11] Look for the disappearance of the imine intermediate (M+Amine-H₂O).
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Dry over Na₂SO₄.
Why this works: The bulky acetoxy groups on Boron reduce the nucleophilicity of the hydride, making it selective for the protonated iminium ion over the neutral aldehyde.
Method B: The "Lewis Acid" Protocol (Titanium-Mediated)
Best For: Sterically hindered amines (tert-butyl amine), anilines, or electron-deficient amines where imine formation is unfavorable.
Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by NaBH₄.
Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine.
Protocol:
Imine Formation: In a dry flask under N₂, combine the pyridine aldehyde (1.0 equiv) and the amine (1.2 – 1.5 equiv) in anhydrous THF (0.2 M).
Activation: Add Ti(OiPr)₄ (1.5 – 2.0 equiv) dropwise. The solution often turns yellow/orange.
Incubation: Stir at RT (or 40-50°C for very hindered amines) for 6–18 hours. Critical: Ensure imine formation is complete by LC-MS (sample into MeOH to quench).
Reduction: Cool the mixture to 0°C. Add NaBH₄ (2.0 equiv) carefully. Note: NaBH₄ is used here because the intermediate is a titanium-complexed imine, which requires a stronger hydride source than STAB.
Quench (Important): Add water (1 mL per mmol Ti) dropwise. A heavy white precipitate (TiO₂) will form.
Filtration: Dilute with EtOAc and filter through a pad of Celite to remove titanium salts.
Mechanistic Pathway & Troubleshooting
Understanding the mechanism prevents common failures. The reaction proceeds via an Iminium Ion intermediate.[12]
Figure 2: Mechanistic flow of reductive amination.[2][13] The formation of the Iminium Ion is the rate-determining step for hindered substrates.
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
No Reaction (Aldehyde remains)
Imine formation failed.
Switch to Method B (Ti(OiPr)₄). The ortho-Boc group is likely blocking the approach.
Alcohol Byproduct (Reduced Aldehyde)
Reductant attacked aldehyde before imine formed.
Ensure "Stepwise" addition.[10] Stir amine + acid + aldehyde for 1h before adding STAB.
Loss of Boc Group
Reaction medium too acidic.
Reduce AcOH equivalents. If using NaBH₃CN, ensure pH is buffered to ~5-6.[4] Do not use TFA.
Loss of Bromine (Des-bromo)
Over-reduction.
Never use H₂/Pd. If using NaBH₄, keep cold (0°C). STAB is safer.
Low Yield with Anilines
Anilines are weak nucleophiles.
Use Method B . The Titanium drives the unfavorable equilibrium.
References & Authority
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[10] Link(The foundational text for STAB protocols).
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2] Journal of Organic Chemistry, 1990, 55, 2552–2554.[2] Link(The authoritative source for Titanium-mediated amination).
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93, 2897-2904. Link(Classic pH-controlled reduction).
Note: All protocols involve hazardous chemicals (Pyridine derivatives, Borohydrides). Perform all work in a fume hood with appropriate PPE.
Application Note: Optimized Suzuki-Miyaura Coupling of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate
Abstract & Strategic Significance This Application Note details the optimized protocols for the Suzuki-Miyaura cross-coupling of tert-butyl (2-bromo-5-formylpyridin-4-yl)carbamate (referred to herein as Substrate A ). Th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
This Application Note details the optimized protocols for the Suzuki-Miyaura cross-coupling of tert-butyl (2-bromo-5-formylpyridin-4-yl)carbamate (referred to herein as Substrate A ). This scaffold is a critical intermediate in the synthesis of PI3K/mTOR inhibitors and fused bicyclic systems (e.g., pyrido[4,3-d]pyrimidines).
The Synthetic Challenge:
Substrate A presents a "push-pull" electronic conflict. The electron-withdrawing formyl group at C5 activates the C2-bromide towards oxidative addition, while the electron-donating Boc-amine at C4 deactivates it. Furthermore, the ortho-disposition of the aldehyde and carbamate creates a sterically congested environment prone to side reactions, including:
Aldehyde degradation (Cannizzaro/Aldol) under harsh basic conditions.
Boc-chelation to Palladium, potentially poisoning the catalyst.
Protodeboronation of heteroaryl boronic acids.
This guide provides a self-validating workflow to navigate these challenges, prioritizing functional group tolerance over raw catalytic speed.
Mechanistic Analysis & Catalyst Selection
The "Goldilocks" Base Requirement
The choice of base is the single most critical variable for this substrate.
Avoid: Strong hydroxides (NaOH, KOH) or alkoxides (KOtBu). These will rapidly degrade the C5-aldehyde or induce deprotonation of the Boc-NH (pKa ~12), leading to catalyst sequestration.
Recommended: Carbonates (Na₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄). These provide sufficient basicity to activate the boronic acid (forming the boronate species) without compromising the aldehyde.
Catalyst Systems
We define two standard conditions based on the coupling partner's reactivity.
Parameter
Condition A (Robust)
Condition B (High Performance)
Target
Aryl/Vinyl Boronic Acids (Standard)
Heteroaryl/Sterically Hindered Boronic Acids
Catalyst
Pd(dppf)Cl₂·CH₂Cl₂
XPhos Pd G2 (or G3)
Loading
3–5 mol%
1–2 mol%
Ligand Role
Large bite angle stabilizes Pd; resists chelation by substrate nitrogen.
Bulky biaryl phosphine facilitates oxidative addition on electron-rich rings.
Base
Na₂CO₃ (2.0 M aq.)
K₃PO₄ (0.5 M aq. or solid)
Solvent
1,4-Dioxane / Water (4:1)
THF / Water (10:1)
Temp
80 °C
60 °C (Milder)
Visualized Reaction Pathways
The following diagrams illustrate the catalytic cycle and the decision-making logic for optimization.
Catalytic Cycle & Side Reactions
This diagram highlights the specific risks associated with Substrate A, particularly the Boc-directed poisoning.
Figure 1: Catalytic cycle showing the primary pathway and critical side-reaction risks (Pd-chelation and Aldol condensation) specific to the amino-aldehyde pyridine scaffold.
Optimization Logic Tree
Use this flowchart to troubleshoot low yields.
Figure 2: Decision matrix for troubleshooting reaction outcomes based on LCMS data.
Detailed Experimental Protocols
Protocol A: General Conditions (Pd(dppf)Cl₂)
Best for: Phenyl, substituted phenyl, and electron-rich heteroaryl boronic acids.
1,4-Dioxane (0.1 M concentration relative to substrate)
Step-by-Step:
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add Substrate A, Boronic Acid, and Pd(dppf)Cl₂.
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3). Critical: Oxygen promotes homocoupling and catalyst death.
Solvent Addition: Add degassed 1,4-Dioxane via syringe. Stir to dissolve/suspend solids.
Base Addition: Add the degassed 2M Na₂CO₃ solution.
Reaction: Heat the block/bath to 80°C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic system.
Monitoring: Check by LCMS at 2 hours. If incomplete, continue to 6 hours.
Charge Solids: Add Substrate A, Boronic Acid, XPhos Pd G2, and solid K₃PO₄ to the vial.
Degas: Evacuate/Backfill with Argon (x3).
Solvent: Add degassed THF/Water mixture.
Reaction: Heat to 60°C . Note: XPhos is highly active; lower temperatures protect the aldehyde.
Workup: Similar to Protocol A, but ensure the aqueous wash is performed quickly to avoid hydrolysis of the product if it contains sensitive heterocycles.
Analytical Data & Validation
When validating the product, look for these key signals to confirm structural integrity:
Application Note & Protocol: Selective Boc Deprotection of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate
Abstract This document provides a comprehensive technical guide for the selective acidic deprotection of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate to yield 2-bromo-5-formylpyridin-4-amine. This transformation is...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for the selective acidic deprotection of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate to yield 2-bromo-5-formylpyridin-4-amine. This transformation is a critical step in the synthesis of complex heterocyclic molecules, particularly in the development of pharmaceutical intermediates where the pyridine scaffold is a privileged structure.[1] We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of reagents, and present a detailed, field-proven protocol. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this specific deprotection.
Introduction: Strategic Considerations
The substrate, tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate, is a highly functionalized pyridine derivative. The presence of three distinct functional groups—a bromine atom, a formyl (aldehyde) group, and a Boc-protected amine—offers multiple avenues for synthetic elaboration. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its robustness under various conditions, including basic, nucleophilic, and reductive environments, and its facile removal under acidic conditions.[2][3][4][5]
The primary challenge in this transformation is to achieve selective cleavage of the Boc group while preserving the aldehyde and the carbon-bromine bond, both of which could be susceptible to degradation or side reactions under non-optimized conditions. The electron-withdrawing nature of the formyl and bromo substituents decreases the electron density of the pyridine ring, which can influence the lability of the Boc group.[6][7] Therefore, a carefully selected deprotection strategy is paramount.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of a Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[2][8] The reaction can be broken down into four key steps:
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as HCl or Trifluoroacetic Acid (TFA).[2][9]
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[2][8]
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the free amine.[2][10] It is crucial to perform this reaction in a well-vented system to allow the CO₂ to escape.[10]
Amine Protonation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated, forming an ammonium salt (e.g., a hydrochloride or trifluoroacetate salt).[9][10]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Rationale for Reagent Selection
The choice of acid is the most critical parameter for this selective deprotection.
Reagent System
Solvent
Typical Conditions
Rationale & Considerations
4M HCl in 1,4-Dioxane
1,4-Dioxane
0 °C to RT, 30 min - 2 hr
(Recommended) This is a moderately strong acidic system that provides an excellent balance of reactivity and selectivity.[11][12][13] The anhydrous nature of the reagent prevents unwanted side reactions with the aldehyde, such as acetal formation. It is highly effective for deprotecting Boc groups on electron-deficient systems without requiring the harshness of neat TFA.[13][14]
Trifluoroacetic Acid (TFA)
Dichloromethane (DCM)
0 °C to RT, 1 - 2 hr
TFA is a very strong acid that ensures rapid and complete deprotection.[3][15] However, its high acidity can sometimes lead to side reactions with sensitive substrates. The liberated tert-butyl cation is highly reactive and can cause t-butylation of the substrate, although this is less of a concern for electron-deficient rings.[16]
Formic Acid
Neat or in a co-solvent
RT to mild heat
While effective, formic acid can sometimes lead to N-formylation of the product amine as a side reaction, complicating purification.[17] This makes it a less ideal choice for this specific substrate.
For the deprotection of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate, 4M HCl in 1,4-Dioxane is the recommended reagent system due to its proven efficacy and high selectivity, minimizing the risk of side reactions involving the formyl group.
Detailed Experimental Protocol
This protocol details the selective deprotection using 4M HCl in 1,4-Dioxane.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Ice-water bath
Syringe or dropping funnel
Separatory funnel
Rotary evaporator
Glassware for column chromatography
TLC plates (e.g., silica gel 60 F₂₅₄)
Safety Precautions
HCl in Dioxane: Highly corrosive and toxic. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Handle in a fume hood.
The reaction generates CO₂ gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.[10]
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (approx. 0.1 M concentration).
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
Reagent Addition: While stirring at 0 °C, slowly add 4.0 M HCl in 1,4-Dioxane (5.0 eq) dropwise via syringe over 5-10 minutes. Effervescence (CO₂ evolution) may be observed.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.
TLC Analysis: The product, 2-bromo-5-formylpyridin-4-amine, will be significantly more polar than the starting material and should have a much lower Rf value.
Reaction Completion: The reaction is typically complete within 1-3 hours when TLC or LC-MS shows full consumption of the starting material.
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is neutral or slightly basic (test with pH paper).
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.
Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-bromo-5-formylpyridin-4-amine as a solid.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Incomplete Reaction
- Insufficient equivalents of HCl. - Reaction time is too short. - Low quality of HCl/Dioxane reagent.
- Add an additional 1-2 equivalents of the HCl/Dioxane solution. - Allow the reaction to stir for a longer period at room temperature. - Use a fresh bottle of the reagent.
Formation of Unknown Byproducts
- Reaction temperature was too high. - Presence of water in the reaction.
- Maintain the reaction temperature at 0 °C for a longer duration before warming to room temperature. - Ensure all glassware is oven-dried and use anhydrous solvents.
Low Isolated Yield
- Incomplete extraction due to the product remaining as a salt. - Product loss during chromatography.
- Ensure the aqueous layer is thoroughly basified during the workup before extraction. - Perform an additional extraction of the aqueous layer. - Choose an appropriate solvent system for chromatography to ensure good separation.
References
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [11][12][13]
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [10]
PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [12]
BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). [14]
ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [13]
BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. [9]
BenchChem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. [2]
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [8]
International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
J&K Scientific LLC. (2021). BOC Protection and Deprotection. [3]
ResearchGate. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts.
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. [15]
PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [6]
preparation of 1,6-naphthyridines from tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate
Application Note: Modular Synthesis of 1,6-Naphthyridines from tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate Part 1: Strategic Overview & Chemical Logic The 1,6-naphthyridine scaffold is a privileged pharmacophore i...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Modular Synthesis of 1,6-Naphthyridines from tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate
Part 1: Strategic Overview & Chemical Logic
The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in PI3K inhibitors, kinase modulators, and antiviral agents. The specific precursor, tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (1) , is a high-value "linchpin" intermediate.
Its value lies in its trifunctional nature:
The Masked Amine (C4-NHBoc): A protected nucleophile that, upon deprotection, initiates ring closure.
The Electrophile (C5-CHO): Positioned perfectly for condensation with active methylene compounds.
The Orthogonal Handle (C2-Br): A halogen handle that remains intact during cyclization, allowing for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) at the C7 position of the final naphthyridine ring.
The Synthetic Pathway:
The transformation follows a modified Friedländer Annulation . Unlike traditional methods requiring harsh acidic conditions, this protocol utilizes a two-stage sequence: controlled acid-mediated deprotection followed by a base-catalyzed condensation. This ensures the integrity of the bromine handle and maximizes regioselectivity.
Figure 1: Retrosynthetic logic and forward pathway for the conversion of the carbamate precursor to the 1,6-naphthyridine scaffold.
Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)
Absolute Ethanol (EtOH)
Step-by-Step Methodology:
Boc-Deprotection (Acidolysis):
Dissolve SM (1.0 equiv) in DCM (5 mL/mmol).
Cool the solution to 0 °C in an ice bath.
Add TFA (10.0 equiv) dropwise to control gas evolution (isobutylene).
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of non-polar SM).
Workup: Concentrate the reaction mixture in vacuo to remove excess TFA. Co-evaporate with toluene (
) to remove traces of acid. The resulting 4-amino-6-bromonicotinaldehyde trifluoroacetate salt is an unstable yellow/orange solid. Proceed immediately to the next step.
Friedländer Annulation (Condensation):
Dissolve the crude salt from Step 1 in Absolute Ethanol (10 mL/mmol).
Add the Methyl Ketone partner (1.2 – 1.5 equiv).
Add KOH (pellets, 2.5 equiv) or 20% ethanolic KOH solution. Note: The solution will darken significantly.
Heat the mixture to reflux (approx. 78 °C) for 4–12 hours.
Mechanism Check: The base liberates the free amine, which forms a Schiff base (imine) with the ketone carbonyl. Subsequent intramolecular aldol condensation with the aldehyde closes the ring.
Isolation & Purification:
Cool to RT. Evaporate the ethanol under reduced pressure.
Dilute the residue with water and extract with Ethyl Acetate (
).
Wash combined organics with brine, dry over anhydrous
, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc gradient). 1,6-naphthyridines are typically polar; a gradient from 10% to 50% EtOAc is recommended.
Table 1: Representative Substrate Scope & Yields
Ketone Partner ()
R-Group (C2 Position)
Expected Yield
Notes
Acetone
Methyl (-Me)
65-75%
Volatile ketone; use excess (5 equiv).
Acetophenone
Phenyl (-Ph)
70-82%
Standard benchmark reaction.
4-Methoxyacetophenone
4-OMe-Ph
75-85%
Electron-rich ketones accelerate reaction.
Pyruvate Ester
Ester (-COOEt)
50-60%
Forms 2-carboxylates; requires milder base (piperidine).
1. Regioselectivity Verification:
The Friedländer synthesis with 4-aminonicotinaldehyde derivatives is highly regioselective.
Pathway: The amine attacks the ketone carbonyl (forming the C=N bond). The ketone's
-carbon attacks the aldehyde.
Result: The R-group of the methyl ketone (
) ends up at the C2 position of the final 1,6-naphthyridine. The C7-Br is retained from the starting material.
2. Stability of the Intermediate:
The 4-amino-6-bromonicotinaldehyde intermediate is prone to self-condensation (polymerization) if left as a free base for too long.
Protocol Tip: Keep it as the TFA salt until the moment of reaction with the ketone and base. Do not store the intermediate; generate and use in situ.
3. Oxidation Prevention:
The C5-aldehyde is susceptible to air oxidation to the carboxylic acid (which will not cyclize).
Protocol Tip: Perform the deprotection and cyclization under an inert atmosphere (Nitrogen/Argon).
Workflow Visualization:
Figure 2: Operational workflow for the two-step synthesis.
References
Friedländer, P. (1882).[1] "Ueber o-Amidobenzaldehyd".[1] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[1]
Mogilaiah, K., et al. (2015).[2] "CeCl3[2][3]·7H2O Catalyzed Friedländer Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions". Indian Journal of Heterocyclic Chemistry, 24, 305-308.[2] (Adapted for 1,6-systems).[4][5][6][7][8][9][10][11] Link
Oliveras, J. M., et al. (2021).[2] "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications". Molecules, 26(6).[4] Link
Organic Chemistry Portal. "Friedländer Synthesis". (General mechanistic overview and variations). Link
Beghennou, A., et al. (2023).[6] "1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties". Organic & Biomolecular Chemistry, 21, 2976-2982.[6] Link
Technical Support Center: Optimizing Yield for tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the target compound. Drawing upon established synthetic methodologies and extensive field-proven insights, this document provides a comprehensive resource to ensure the success of your experiments.
Introduction: The Synthetic Challenge
The synthesis of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate presents a unique set of challenges inherent to pyridine chemistry. The electron-deficient nature of the pyridine ring can render it less reactive towards certain electrophilic substitutions, while the interplay of the bromo, amino (protected), and formyl functional groups requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity. This guide will dissect the most probable synthetic route and address potential pitfalls at each stage.
Proposed Synthetic Pathway
The most logical and experimentally supported synthetic route commences with the commercially available 2-Amino-4-bromopyridine. The synthesis then proceeds through two key transformations:
Boc Protection: The amino group of 2-Amino-4-bromopyridine is protected with a tert-butoxycarbonyl (Boc) group.
Ortho-Formylation: A formyl group is introduced at the 5-position, ortho to the carbamate group, likely via a Vilsmeier-Haack reaction.
Optimization
Technical Support Center: Coupling Reactions of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for preventing side react...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for preventing side reactions during the coupling of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate. Our focus is on providing practical, experience-driven solutions to common challenges encountered in Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions involving this versatile building block.
Understanding the Substrate: Key Reactive Sites
The structure of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate presents several key reactive sites that can influence the outcome of cross-coupling reactions. The primary sites of interest are the C-Br bond for oxidative addition to the palladium catalyst, the formyl group which can be sensitive to certain reaction conditions, and the tert-butoxycarbonyl (Boc) protecting group, which can be labile under harsh acidic or basic conditions. Understanding the interplay of these functional groups is critical for minimizing side reactions and maximizing the yield of the desired product.
FAQ 1: General Considerations for Coupling Reactions
Question: What are the most critical initial steps to ensure a successful coupling reaction with this substrate?
Answer: A successful coupling reaction begins with meticulous preparation. Firstly, ensure the purity of your starting material, as impurities can interfere with the catalytic cycle. Secondly, the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.[1] Proper degassing of solvents is also crucial to remove dissolved oxygen, which can lead to unwanted side reactions such as homocoupling.[2][3][4][5][6]
Troubleshooting Guide: Suzuki Coupling
The Suzuki coupling is a powerful method for forming carbon-carbon bonds. However, when using boronic acids with this substrate, several side reactions can occur.
Question: I am observing significant amounts of a byproduct corresponding to the debrominated starting material. What is causing this, and how can I prevent it?
Answer: This side reaction is known as protodeboronation, where the boronic acid is protonolyzed, leading to the formation of an arene instead of the desired coupled product.[7] This is a common issue, especially with heteroaromatic boronic acids, and can be exacerbated by prolonged reaction times or high temperatures.
Troubleshooting Strategies for Protodeboronation:
Strategy
Rationale
Recommended Action
Use Boronic Esters
Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[8]
Substitute the boronic acid with its corresponding pinacol ester.
Employ "Slow Release" Boronates
MIDA boronates or aryltrifluoroborates can provide a slow, controlled release of the boronic acid into the reaction mixture, minimizing its concentration and thus reducing the rate of protodeboronation.[7][9]
Consider using MIDA boronates or preparing the aryltrifluoroborate salt of your coupling partner.
Optimize Reaction Conditions
Shorter reaction times and lower temperatures can minimize the extent of protodeboronation.
Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Screen for the lowest effective temperature.
Question: My reaction is sluggish, and I'm not getting complete conversion. Should I increase the temperature?
Answer: While increasing the temperature can sometimes improve reaction rates, it can also promote side reactions, including protodeboronation and potential degradation of the formyl group. Before resorting to higher temperatures, consider optimizing other parameters. The oxidative addition of the C-Br bond to the palladium(0) catalyst is a critical step.[10] The electron-withdrawing nature of the formyl group on your substrate should facilitate this step.[8] Therefore, a sluggish reaction might point towards issues with the catalyst activity or the transmetalation step.
Experimental Protocol for a Robust Suzuki Coupling:
To a dry Schlenk flask under argon, add tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (1.0 equiv), the boronic ester (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
Heat the reaction mixture to 80-90 °C and monitor its progress.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[11][12][13] With the substrate , care must be taken to avoid side reactions involving the formyl and Boc groups.
Question: I am seeing a significant amount of hydrodehalogenation (replacement of the bromine with hydrogen). What causes this and how can it be minimized?
Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and can occur through a competing pathway where a palladium-hydride species is formed, leading to the reduction of the aryl halide.[11][14]
Troubleshooting Strategies for Hydrodehalogenation:
Strategy
Rationale
Recommended Action
Ligand Choice
Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over competing side reactions.[11][15][16][17]
Screen a panel of ligands such as XPhos, RuPhos, or BrettPhos.[15][18]
Base Selection
The choice of base is critical. Strong bases like NaOtBu are often effective, but weaker bases like Cs₂CO₃ or K₃PO₄ can sometimes suppress side reactions and may be more compatible with the formyl group.[1][19]
If using a strong base, consider switching to a weaker inorganic base.
Solvent
The polarity of the solvent can influence the reaction pathway.
Toluene or 1,4-dioxane are commonly used and are good starting points for optimization.
Question: Is the Boc protecting group stable under Buchwald-Hartwig conditions?
Answer: The Boc group is generally stable under the basic conditions of the Buchwald-Hartwig reaction.[20][21] However, prolonged reaction times at high temperatures with very strong bases could potentially lead to some cleavage. It's always advisable to monitor for the formation of the deprotected amine byproduct.
Question: Can the formyl group react with the amine coupling partner?
Answer: Yes, under certain conditions, the formyl group can undergo condensation with primary amine coupling partners to form an imine. This is more likely to occur at higher temperatures. Using a milder base and a lower reaction temperature can help to mitigate this side reaction.[19] If this remains a significant issue, protection of the aldehyde as an acetal should be considered.[22][23][24][25]
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is an excellent method for the synthesis of arylalkynes.[26] The primary challenge with this reaction is often the homocoupling of the terminal alkyne.[4][5]
Question: My main byproduct is the dimer of my terminal alkyne (Glaser coupling). How can I suppress this?
Answer: The homocoupling of terminal acetylenes is a copper-catalyzed process that is promoted by the presence of oxygen.[2][3][4][6] Therefore, minimizing both the copper catalyst concentration and the presence of oxygen is key.
Troubleshooting Strategies for Alkyne Homocoupling:
Strategy
Rationale
Recommended Action
Inert Atmosphere
Rigorous exclusion of oxygen is critical to prevent the oxidative homocoupling pathway.[2][3][4]
Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas.
Minimize Copper Catalyst
While copper(I) is a co-catalyst, using a minimal amount can reduce the rate of homocoupling.
Use a low loading of CuI (e.g., 1-2 mol%).
Hydrogen Atmosphere
Performing the reaction under a dilute hydrogen atmosphere has been shown to significantly diminish homocoupling.[2][3][6]
After degassing, introduce a mixture of hydrogen and nitrogen or argon to the reaction headspace.
Solvent Choice
The choice of solvent can influence the extent of homocoupling.
Acetonitrile has been reported to be an effective solvent for Sonogashira couplings involving pyridine substrates.[2]
Copper-Free Conditions
Several copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling.[4][26]
Explore literature methods for copper-free Sonogashira couplings.
Question: Are there any compatibility issues with the formyl or Boc groups in a Sonogashira reaction?
Answer: Both the formyl and Boc groups are generally compatible with the mild, basic conditions typically employed in Sonogashira couplings. However, as with other coupling reactions, it is always prudent to monitor for any potential side reactions involving these functional groups.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reaction pathways and troubleshooting strategies, the following diagrams are provided.
Caption: Troubleshooting workflow for Suzuki coupling side reactions.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination side reactions.
Caption: Troubleshooting workflow for Sonogashira coupling side reactions.
References
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available from: [Link]
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available from: [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
Wikipedia. (2023). Protodeboronation. Available from: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]
The Sonogashira Coupling. (n.d.).
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF. Available from: [Link]
Wikipedia. (2024). Buchwald–Hartwig amination. Available from: [Link]
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(45), 15998-16023. Available from: [Link]
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Available from: [Link]
Journal of Chemical Education. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Available from: [Link]
Macmillan Group. (n.d.). Why C–N and C–O Couplings?. Available from: [Link]
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available from: [Link]
Organic Chemistry Portal. (2006). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Available from: [Link]
YouTube. (2019). Aldehydes & Ketones: The Ultimate Guide to Protecting Groups!. Available from: [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
National Institutes of Health. (2015). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. Available from: [Link]
Reddit. (2023). What's the most common method for the protection of aldehydes?. Available from: [Link]
National Institutes of Health. (2021). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available from: [Link]
Chemical Reviews. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]
National Institutes of Health. (2018). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Available from: [Link]
Reddit. (2026). Troubleshooting a C–N Coupling Reaction. Available from: [Link]
ResearchGate. (2025). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Available from: [Link]
YouTube. (2019). Buchwald-Hartwig coupling. Available from: [Link]
National Institutes of Health. (2016). Engaging Aldehydes in CuH-Catalyzed Reductive Coupling Reactions: Stereoselective Allylation with Unactivated 1,3-Diene Pronucleophiles. Available from: [Link]
Wikipedia. (2024). Sonogashira coupling. Available from: [Link]
National Institutes of Health. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Available from: [Link]
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available from: [Link]
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from: [Link]
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available from: [Link]
National Institutes of Health. (2011). Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis. Available from: [Link]
RSC Publishing. (2018). Hydrolysis of a carbamate triggered by coordination of metal ions. Available from: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
MDPI. (n.d.). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available from: [Link]
PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Available from: [Link]
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Available from: [Link]
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available from: [Link]
ResearchGate. (2025). Amide Hydrolysis Reaction Using tert-Butyl Nitrite. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-1382849
Status: Active
Molecule Type: Functionalized Heterocycle (Boc-Amino + Halogen + Aldehyde)
Primary Application: Intermediate for PROTAC linkers, kinase inhibitors, and peptidomimetics.
Executive Summary: The Physicochemical Challenge
Purifying tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (CAS: 1382849-21-9) presents a unique "Triad of Instability" that standard recrystallization protocols often overlook. As a researcher, you must balance three competing reactivity profiles:
The Boc Group: Thermally unstable above 80–100°C and sensitive to acidic media (isobutylene elimination).
The Formyl Group (Aldehyde): Susceptible to oxidation (to carboxylic acid) in air and hemiacetal formation in alcoholic solvents.
The Pyridine Ring: Increases polarity but can form salts if trace acids are present in the solvent.
This guide provides a self-validating protocol designed to maximize recovery while preserving the integrity of these sensitive functional groups.
Solvent Selection Matrix
User Question: Which solvent system gives the best recovery without degrading the aldehyde or Boc group?
Technical Recommendation:
We strongly recommend a Solvent/Anti-Solvent approach (Precipitation) over single-solvent thermal recrystallization to minimize thermal stress.
Solvent System
Role
Suitability
Technical Notes
Ethyl Acetate (EtOAc) / n-Heptane
Primary Recommendation
High
Best Balance. EtOAc dissolves the lipophilic Boc group; Heptane acts as a gentle anti-solvent. Boiling point of EtOAc (77°C) is safe for Boc.
Dichloromethane (DCM) / Hexanes
Alternative
High
Good for very thermally sensitive batches (DCM boils at 40°C). Warning: DCM is volatile; rapid evaporation can cause skinning/oiling.
Ethanol or Methanol
Caution
Low/Medium
Risk of Hemiacetal Formation. Aldehydes can react with alcohols to form hemiacetals, complicating NMR spectra. Only use if confirmed stable via small-scale test.
Toluene
Alternative
Medium
Good solubility, but high boiling point (110°C) risks Boc-deprotection if heated too long.
Diethyl Ether
Anti-Solvent
Medium
Effective anti-solvent but highly flammable and tends to creep.
Water
Avoid
Low
The compound is lipophilic. Water will likely cause the product to "gum up" rather than crystallize.
Validated Experimental Protocol
User Question: I have 5g of crude material. What is the step-by-step procedure to avoid oiling out?
Protocol A: The "Cold-Saturation" Method (Recommended)
Use this method to minimize thermal degradation.
Dissolution: Place crude solid in a flask. Add Ethyl Acetate (approx. 2–4 mL per gram of solid).
Gentle Heating: Warm to 40–50°C (Do NOT boil) until fully dissolved.
Checkpoint: If particulates remain, filter the warm solution through a glass frit or cotton plug.
The "Cloud Point": While stirring rapidly, add n-Heptane dropwise until a persistent turbidity (cloudiness) appears and does not disappear upon stirring.
Re-solubilization: Add a few drops of EtOAc to just clear the solution.[1]
Nucleation: Remove heat. Scratch the inner glass wall with a spatula or add a seed crystal.
Crystallization: Allow to cool to Room Temperature (RT) slowly (30 mins). Then, transfer to a fridge (4°C) for 2–4 hours.
Collection: Filter the white/off-white solid and wash with cold Heptane.
Visualization: Solvent Selection Logic
Figure 1: Decision logic for solvent/anti-solvent recrystallization of Boc-amino aldehydes.
Troubleshooting & FAQs
Q1: The product separates as a yellow oil instead of crystals. What happened?
Diagnosis: This is "Oiling Out," common with Boc-protected molecules which have low melting points and high lipophilicity.
Root Cause: The solution became supersaturated too quickly, or the temperature dropped below the melting point of the solvated compound before crystals could form.
Fix:
Re-heat the mixture until the oil dissolves.
Add a small amount of the good solvent (EtOAc).[1]
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass.
Slow down: Wrap the flask in a towel to cool it very slowly.
Q2: I see a new spot on TLC after recrystallization. Did I decompose it?
Diagnosis: Likely thermal deprotection or oxidation.
Mechanism:
Boc Loss: If you boiled in Toluene or Ethanol >80°C, you may have lost the Boc group (forms isobutylene + CO2).
Aldehyde Oxidation: If left open to air in solution for days, the aldehyde (-CHO) oxidizes to the acid (-COOH).
Verification: Check NMR.
Loss of singlet at ~1.5 ppm (9H) = Boc loss.
Loss of singlet at ~10.0 ppm (1H) = Aldehyde loss.
Q3: Can I use Ethanol/Water?
Advice:Avoid. While standard for some Boc-amino acids, the aldehyde group in your molecule is reactive. Water forces the lipophilic Boc-group to aggregate non-crystallinely (gums), and Ethanol can form hemiacetals. Stick to EtOAc/Heptane or DCM/Hexane.
Critical Stability Pathways
Understanding the molecular vulnerabilities allows you to prevent degradation before it starts.
Figure 2: Degradation pathways to avoid during purification.
References
BenchChem Technical Support. (2025). Purification of Boc-Protected Amino Acids by Recrystallization. Retrieved from
Organic Syntheses. (2011). Synthesis of Boc-Protected Intermediates and Handling of Carbamates. Organic Syntheses, Coll. Vol. 10. Retrieved from
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (Standard reference for Boc stability: stable to base, unstable to acid/heat).
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[1][3] Retrieved from
ChemicalBook. (2025). 2-Bromo-5-(tert-butoxycarbonylamino)pyridine Properties and Synthesis. Retrieved from [4]
Technical Support Center: Troubleshooting 2-Bromo Pyridine Carbamate Reactivity
The following technical guide addresses the specific challenges of functionalizing the 2-bromo position in pyridine carbamates. This content is structured as a Tier-3 Technical Support resource, designed for experienced...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the specific challenges of functionalizing the 2-bromo position in pyridine carbamates. This content is structured as a Tier-3 Technical Support resource, designed for experienced medicinal chemists and process development scientists.
Topic: Overcoming Low Reactivity at the 2-Bromo Position in Pyridine Carbamates
Document ID: TSC-PYR-2BR-005
Last Updated: February 16, 2026
Applicable Scaffolds: 2-bromo-3-carbamoylpyridines, 2-bromo-4-carbamoylpyridines, and N-Boc/Cbz protected 2-bromo-aminopyridines.
Executive Summary & Diagnostic Overview
The 2-bromo position on a pyridine ring is typically activated for both Palladium-catalyzed cross-couplings (via oxidative addition) and Nucleophilic Aromatic Substitution (
).[1] However, the introduction of a carbamate group (–NHC(O)OR) or carbamoyl group (–C(O)NR2), particularly at the C3 position (ortho) , frequently induces a "reactivity cliff."
Core Failure Modes:
Electronic Deactivation: The carbamate nitrogen is an electron-donating group (EDG) by resonance. This increases electron density on the pyridine ring, raising the energy barrier for nucleophilic attack (
) and making the C-Br bond less electrophilic for oxidative addition.
Catalyst Sequestration (The "Chelation Trap"): In Pd-catalyzed reactions, the carbamate moiety can form stable 5- or 6-membered palladacycles with the pyridine nitrogen, effectively removing the active catalyst from the cycle.
Steric Occlusion: A C3-carbamate creates significant steric bulk immediately adjacent to the C2-Br site, hindering the approach of bulky phosphine ligands or nucleophiles.
Diagnostic Q&A: Root Cause Analysis
Q1: My Suzuki coupling works on 2-bromopyridine but fails completely when I add a 3-NHBoc group. Is the catalyst dead?
Diagnosis: Likely Catalyst Poisoning via chelation, not deactivation.
Technical Insight: The 3-NHBoc group introduces a Lewis-basic carbonyl oxygen and an acidic proton. Under basic coupling conditions (e.g.,
or ), the carbamate N-H can be deprotonated. The resulting amidate anion, combined with the pyridine nitrogen, forms a bidentate ligand that binds Pd(II) tightly, preventing reduction to the active Pd(0) species or stalling the cycle after oxidative addition.
Solution Protocol:
Switch Base: Move from carbonate bases to non-nucleophilic, weaker bases like
(anhydrous) or use a biphasic system with weak inorganic bases to minimize carbamate deprotonation.
Catalyst Switch: Use a Pre-catalyst system (e.g., Pd(dppf)Cl2·DCM or XPhos Pd G3 ) that generates the active species rapidly, outcompeting the chelation trap.
Q2: I observe <5% conversion in
displacement of Br with an amine. Why is the reaction so slow?
requires an electron-deficient ring.[2] While pyridine is electron-poor, a carbamate at C3 donates electron density into the ring (resonance effect), significantly raising the LUMO energy. Furthermore, the bulky carbamate blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle).
Solution Protocol:
Solvent Effect: Switch to polar aprotic solvents (DMSO, NMP) to stabilize the Meisenheimer complex.
Acid Catalysis: Surprisingly, adding 1.0 equiv of TFA or p-TsOH can protonate the pyridine nitrogen. This converts the substrate into a pyridinium salt, which is highly electron-deficient and far more reactive toward
(though you must manage the amine nucleophile stoichiometry carefully).
Q3: I am seeing significant "Protodehalogenation" (Br replaced by H) instead of coupling.
Diagnosis:
-Hydride Elimination pathway dominance.
Technical Insight: This often occurs when the coupling is slow (due to sterics). The Pd-intermediate waits too long for transmetallation, allowing side reactions (like hydride abstraction from the solvent or ligand) to occur.
Solution Protocol:
Solvent: Avoid alcohols (iPrOH, EtOH). Use 1,4-Dioxane or Toluene .
Temperature: Lower the temperature slightly (e.g., 100°C
80°C) but extend reaction time, or switch to a highly active ligand (e.g., BrettPhos ) that accelerates the reductive elimination step.
Visualizing the Problem: Catalyst Poisoning Pathway
The following diagram illustrates how the C3-carbamate shuts down the catalytic cycle compared to the productive pathway.
Figure 1: Mechanistic divergence showing how deprotonated carbamates sequester Palladium, preventing the catalytic cycle from proceeding to transmetallation.
Experimental Optimization Protocols
Protocol A: High-Steric Suzuki Coupling (The "Bulky" Method)
Use this for 2-bromo-3-carbamoylpyridines where sterics are the primary issue.
Catalyst:Pd(dppf)Cl2·DCM (5 mol%). Bidentate ligands like dppf resist displacement by the carbamate.
Base:KF (3.0 equiv) or NaHCO3 . Avoid strong carbonate bases.
Solvent: DME (Dimethoxyethane) : Water (4:1).
Procedure:
Run at 80°C . The milder base prevents deprotonation of the carbamate N-H, reducing the risk of chelate formation.
Comparative Data: Ligand & Base Screening[4]
The following data summarizes typical yields for the Suzuki coupling of 2-bromo-3-(N-Boc-amino)pyridine with phenylboronic acid.
Ligand System
Base
Solvent
Yield (24h)
Notes
(Standard)
Toluene/H2O
< 10%
Failed. Ligand too small; catalyst poisoned.
dppf
DME/H2O
45%
Moderate. Bidentate ligand resists poisoning.
XPhos (G3)
Dioxane/H2O
92%
Recommended. Bulky ligand overcomes sterics.
BrettPhos (G3)
Dioxane
88%
Excellent for aminations (Buchwald), good for Suzuki.
THF
15%
Failed. Base too strong (deprotonated carbamate).
References
Li, J. J., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives. National Institutes of Health (PMC). Retrieved from [Link]
Fagnou, K., et al. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. National Institutes of Health. Retrieved from [Link]
Buchwald, S. L., et al. A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Journal of Organic Chemistry. Retrieved from [Link]
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from [Link]
scaling up synthesis of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate for GMP
The following Technical Support Guide is designed for process chemists and researchers scaling up the synthesis of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (CAS: 1382849-21-9).[1][2] This guide prioritizes GMP...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for process chemists and researchers scaling up the synthesis of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (CAS: 1382849-21-9).[1][2] This guide prioritizes GMP compliance, impurity control, and process safety.[1][2]
[1][2]
Ticket Subject: Scaling up synthesis of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate for GMP
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open[1][2]
Executive Summary & Route Selection
The synthesis of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate presents a classic "regioselectivity vs. reactivity" paradox common in pyridine chemistry.
The Challenge: You must introduce a formyl group at C5 without disturbing the labile bromine at C2 or the Boc-protecting group at C4.
The GMP Bottleneck: Standard laboratory methods (cryogenic lithiation) are difficult to scale due to heat transfer limitations and the risk of "runaway" lithium-halogen exchange.[1]
Recommended Route: Directed Ortho Metalation (DoM) using LiTMP
While oxidation of methyl-pyridines is an alternative, the Directed Ortho Metalation (DoM) route using Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is preferred for high-value intermediates because it avoids toxic oxidants (like SeO2) and heavy metal scavenging.[1][2]
Why LiTMP?
Unlike n-BuLi, LiTMP is a non-nucleophilic, bulky base.[1][2] It minimizes the risk of Lithium-Halogen Exchange at the C2-Bromine position and favors deprotonation at the less sterically hindered C5 position over the crowded C3 position.[1]
Experimental Protocol (The "Golden Batch")
Objective: Synthesis of 1.0 kg batch under GMP conditions.
Precursor: tert-Butyl (2-bromopyridin-4-yl)carbamate.[1][2][3]
Step-by-Step Methodology
Step
Operation
Critical Parameter (CPP)
Rationale
1
System Prep
Moisture < 50 ppm
Organolithiums are intolerant to moisture.[1][2] Use a dried, N2-purged Hastelloy or glass-lined reactor.[1][2]
2
Base Generation
-10°C to 0°C
Generate LiTMP in situ by adding n-BuLi to TMP (2,2,6,6-tetramethylpiperidine) in THF.[1][2] Commercial LiTMP is often lower titer.
3
Cooling
T < -75°C
CRITICAL: High temperatures (> -60°C) promote Li-Br exchange (impurity formation).[1]
4
Substrate Addition
Rate control
Add substrate solution slowly to maintain T < -70°C. Exotherm management is key.
5
Metalation
Hold 1-2 h @ -75°C
Allows thermodynamic equilibration to the C5-lithiated species.[1][2]
6
Formylation
Add DMF / N-Formylmorpholine
DMF is standard, but N-Formylmorpholine is often more stable and selective in GMP.
7
Quench
Inverse Addition
Transfer the cold reaction mixture into a pre-cooled acidic quench (AcOH/THF or Citric Acid).[1][4] Prevents base-catalyzed degradation of the aldehyde.[1]
Visualizing the Workflow & Failure Points
The following diagram illustrates the reaction pathway and the critical decision nodes where the process can fail (Red) or succeed (Green).
Caption: Process flow for C5-formylation. Note the critical divergence at temperature control and quench methodology.
Troubleshooting Guide (FAQs)
Q1: I am seeing significant amounts of tert-butyl (pyridin-4-yl)carbamate (Debrominated impurity). Why?
Diagnosis: Lithium-Halogen Exchange.
Cause: You likely used n-BuLi directly or your temperature spiked above -60°C.
The Fix:
Switch to LiTMP: Ensure you are using Lithium 2,2,6,6-tetramethylpiperidide.[1][2] The steric bulk prevents it from attacking the Bromine at C2.
Pre-cool everything: Ensure the LiTMP solution is at -78°C before adding the substrate.
Flow Chemistry: For GMP scale, consider a continuous flow reactor. This allows for precise residence times (< 60 seconds), minimizing the window for side reactions like debromination.
Q2: My yield is low (< 40%), and I see starting material.
Diagnosis: Incomplete Metalation or "Wet" Electrophile.[1]
Cause:
Moisture: DMF is hygroscopic.[1] Even 0.1% water kills the lithiated intermediate immediately.
Base Titer: Commercial LiTMP degrades.
The Fix:
Distill DMF: Freshly distill DMF over CaH2 or use "Anhydrous, Sure/Seal" grade specifically opened for this batch.
Titrate Base: Always titrate your n-BuLi/LiTMP before use (e.g., using diphenylacetic acid endpoint).[1] Use 2.5 equivalents of base to account for adventitious moisture and equilibrium.[1]
Q3: The aldehyde product decomposes during workup.
Diagnosis: Base-catalyzed condensation or Boc-deprotection.[1][2]
Cause:
Aldehydes with adjacent electron-withdrawing groups (pyridine) are prone to hydration or Cannizzaro-type reactions at high pH.[1]
The Boc group is acid-labile, but the aldehyde is base-labile.[1][2]
The Fix:
Inverse Quench: Do not add water to the reaction.[1] Cannulate the reaction mixture into a cold solution of Acetic Acid/THF or Citric Acid (pH ~4-5).
Buffer: Maintain the aqueous layer at pH 5-6 during extraction.[1] Avoid strong bases like NaOH.[1]
Q4: I am getting a mixture of C3 and C5 formylation.
Diagnosis: Regiocontrol failure.
Cause: The C3 position (between Br and NHBoc) is electronically activated but sterically crowded.[1] The C5 position is less hindered.
The Fix:
Increase Steric Bulk: Ensure you are using TMP (Tetramethylpiperidine).[1] Do not substitute with LDA (Lithium Diisopropylamide), which is smaller and might attack C3.[1]
Thermodynamic Control: Allow the lithiated species to equilibrate at -75°C for 1 hour. The kinetic product might be C3, but the thermodynamic product (due to steric relief) is often C5 with bulky bases.
GMP Scale-Up Strategy: Batch vs. Flow
For multi-kilogram GMP campaigns, the heat of reaction becomes the limiting factor.[2]
Feature
Batch Process (Cryogenic)
Continuous Flow (Recommended)
Temperature
Requires -78°C (LN2 cooling)
Can often run at -40°C or -20°C
Safety
High inventory of pyrophoric Li-species
Low active inventory (safety inherent)
Selectivity
Variable (mixing gradients)
High (precise residence time control)
CAPEX
High (Cryo-reactors)
Moderate (Flow modules)
Recommendation: For quantities >5 kg, transition this step to a Continuous Flow Reactor . The ability to mix LiTMP and substrate, hold for 30 seconds, and immediately quench with DMF prevents the slower side reactions (debromination) from occurring.[2]
References & Authority
Directed Ortho Metalation Principles:
Snieckus, V.[1][2][5][6] "Directed ortho metalation.[1][5][6][7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1][2] Chem. Rev.[1][5][8]1990 , 90, 879–933.[1][2][8] Link[1]
LiTMP vs. n-BuLi Selectivity:
Knochel, P., et al.[1][2][5] "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angew.[1] Chem. Int. Ed.2003 , 42, 4302–4320.[1][2] Link[1]
Flow Chemistry for Lithiation:
Newby, J. A., et al.[1][2] "Continuous flow synthesis of a pharmaceutical intermediate via a lithiation–substitution sequence."[1] Org.[1][5][6][10][11] Process Res. Dev.2014 , 18, 10, 1172–1179.[1][2] Link[1]
Synthesis of Pyridine Aldehydes (Analogous GMP Routes):
Patent CN112479991A: "Preparation method of 2-bromo-5-aldehyde pyridine."[1][2][12] (Demonstrates Grignard/DMF approach for similar substrates). Link
Disclaimer: This guide is for research and development purposes. All GMP processes must be validated according to ICH Q7 guidelines.
A Comparative Guide to HPLC Method Development for the Purity Assessment of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate
Abstract High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of pharmaceutical quality control, providing the precision and sensitivity required for purity analysis.[1] This guide presents a systematic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of pharmaceutical quality control, providing the precision and sensitivity required for purity analysis.[1] This guide presents a systematic approach to developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the accurate purity determination of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind critical methodological choices, from column and mobile phase selection to the optimization of chromatographic conditions. Furthermore, this guide provides a comparative analysis of the developed method against a generic alternative, supported by experimental data, to underscore the importance of tailored method development.
Introduction: The Analytical Challenge
tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate is a multi-functionalized pyridine derivative. Its structure, featuring a polar pyridine ring, a non-polar tert-butyl carbamate group, and reactive bromo and formyl substituents, presents a unique challenge for chromatographic separation. The goal is to develop an HPLC method capable of resolving the main compound from potential impurities, which may include starting materials, by-products from synthesis, and degradation products.[1]
The diverse polarity of the molecule necessitates a careful selection of stationary and mobile phases to achieve adequate retention and separation. Pyridine derivatives, being basic, are often prone to peak tailing due to interactions with residual silanol groups on silica-based columns.[2] Additionally, the carbamate functional group can be susceptible to hydrolysis, while the formyl and bromo groups can participate in various degradation pathways.[3][4] A well-developed HPLC method must be "stability-indicating," meaning it can separate the intact drug from its degradation products.[5]
Strategic HPLC Method Development
Our development strategy is a systematic process aimed at achieving optimal separation, peak shape, and analysis time.
Initial Method Scouting and Rationale
The initial phase of method development involves selecting the appropriate column and mobile phase composition based on the analyte's physicochemical properties.
2.1.1. Column Selection: The Heart of the Separation
Given the presence of both polar (pyridine ring, formyl group) and non-polar (tert-butyl group, bromo-substituted aromatic ring) moieties, a reversed-phase C18 column is a logical starting point due to its versatility in separating a wide range of aromatic compounds.[1][6] To mitigate the risk of peak tailing associated with basic pyridine compounds, a modern, high-purity, end-capped C18 column is recommended.[2]
2.1.2. Mobile Phase Selection: Driving the Separation
A gradient elution with a mixture of an aqueous buffer and an organic modifier is the preferred approach for separating compounds with varying polarities.[1]
Aqueous Phase: A slightly acidic mobile phase (pH 2.5-3.5) is chosen to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing peak tailing of the basic pyridine analyte.[2] A buffer, such as phosphate or formate, is essential to maintain a stable pH. 0.1% formic acid in water is a common choice as it is compatible with mass spectrometry (MS) detectors.[1]
Organic Modifier: Acetonitrile is often favored over methanol for its lower viscosity and superior UV transparency.
The initial scouting gradient will typically run from a low to a high percentage of the organic modifier to elute all components, from the most polar to the most non-polar.
Visualizing the Method Development Workflow
The following diagram illustrates the logical flow of the initial HPLC method development process.
Technical Guide: IR Spectroscopy & Structural Validation of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate
This guide serves as a technical reference for the spectroscopic validation of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (CAS: 1382849-21-9).[1] It addresses the critical need for precise structural verification...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for the spectroscopic validation of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (CAS: 1382849-21-9).[1] It addresses the critical need for precise structural verification of this intermediate, which is widely employed in the synthesis of kinase inhibitors and peptidomimetics.
[1]
Executive Summary & Application Context
tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate is a high-value heterocyclic building block.[1] Its "performance" is defined by its chemical stability and orthogonal reactivity: the Boc-protected amine allows for selective functionalization of the aldehyde or the bromine (via Suzuki/Buchwald couplings) without interference from the nitrogen lone pair.[1]
This guide compares the target molecule against its two primary synthetic alternatives: the Free Amine Precursor (high reactivity, low selectivity) and the Fmoc-Protected Analog (alternative protecting group).[1] We provide diagnostic IR signatures to validate the successful installation of the Boc group and the integrity of the formyl moiety.
Spectroscopic Profile: Diagnostic IR Peaks
The infrared spectrum of this compound is complex due to the conjugation of the pyridine ring with both an electron-withdrawing formyl group and an electron-donating (but resonance-damped) carbamate.[1]
Fingerprint region.[1] Confirmation of halogen presence.[1][2][3]
Technical Insight: The separation between the Carbamate C=O (~1725 cm⁻¹) and the Aldehyde C=O (~1700 cm⁻¹) is the primary metric for purity.[1] A merged, broad peak suggests hydrogen bonding or degradation.
Comparative Analysis: Performance vs. Alternatives
In synthetic workflows, choosing the correct intermediate is critical. Below is a comparison of the Target (Boc-protected) versus the Free Amine and Fmoc alternatives.
Why Choose the Boc-Analog?
The Boc group provides steric bulk and electron density modulation that stabilizes the pyridine ring during palladium-catalyzed cross-couplings at the C-2 (Bromine) position.[1] The Fmoc alternative is unsuitable for these reactions as the basic conditions required for coupling would prematurely deprotect the amine.
Experimental Protocol: Synthesis & Validation
To generate the target compound for IR validation, follow this standard protection protocol. This method ensures high purity suitable for spectral baselining.[1]
Purification: Silica gel column chromatography. Elute with Hexane/EtOAc gradient.[1]
Validation: Collect IR spectrum (ATR or KBr pellet).
Validation Logic Flow
The following diagram illustrates the decision matrix for interpreting the IR spectrum to confirm successful synthesis.
Figure 1: Logic flow for spectroscopic validation of the Boc-protection step. The transition from an NH₂ doublet to an NH singlet, combined with the appearance of the carbamate carbonyl, is the primary pass/fail metric.
References
Sigma-Aldrich. tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate Product Data. Retrieved from [1]
National Institute of Standards and Technology (NIST). tert-Butyl carbamate IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [1]
Organic Chemistry Portal. Protection of Amino Groups: Boc-Protected Amines. Retrieved from [1]
Tadjarodi, A., & Najjari, S. (2012). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. Retrieved from [1]
Navigating the Bioactive Landscape of Pyridine-Based Carbamate Analogs: A Comparative Guide
The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This guide delves into the comparative bioactivity of analogs related to the ve...
Author: BenchChem Technical Support Team. Date: February 2026
The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This guide delves into the comparative bioactivity of analogs related to the versatile synthetic intermediate, tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate. While direct comparative studies on analogs of this specific intermediate are not extensively documented, its core structure serves as a critical building block for a diverse range of potent molecules, particularly kinase inhibitors.[2][3] This guide will, therefore, provide a comparative analysis of the bioactivity of downstream pyridine-based analogs, using real-world experimental data to illuminate the principles of structure-activity relationships (SAR) and guide future drug discovery efforts.
We will explore how subtle modifications to the pyridine core and its substituents can dramatically influence biological activity, with a focus on anticancer and kinase inhibitory effects. This document is intended for researchers, scientists, and drug development professionals, offering both high-level insights and detailed experimental protocols to support your own investigations.
The Pyridine Core: A Privileged Scaffold in Drug Discovery
The pyridine ring is the second most common heterocyclic structure found in FDA-approved drugs, a testament to its remarkable versatility.[1] Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The 2-amino-pyridine moiety, in particular, is a well-established "hinge-binder" in many kinase inhibitors, anchoring the molecule within the ATP-binding site of the enzyme.[2][3] The inherent chemical tractability of the pyridine ring allows for the systematic introduction of various functional groups, enabling fine-tuning of a compound's potency, selectivity, and metabolic stability.[4]
Comparative Bioactivity Analysis: A Case Study in Kinase Inhibition
To illustrate the impact of structural modifications on bioactivity, we will examine a series of pyridine-based analogs developed as inhibitors of Vaccinia-Related Kinases 1 and 2 (VRK1 and VRK2), which are implicated in cell division and various diseases.[2][3][5][6]
Anticancer Activity of Pyridine Analogs
The in vitro anticancer activity of a hypothetical series of 6-bromopyridin-3-amine analogs (designated BPS-1 through BPS-4) showcases how substitutions on the pyridine ring can modulate potency against different cancer cell lines. A lower half-maximal inhibitory concentration (IC50) value indicates a more potent compound.[7]
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.[7]
Kinase Inhibitory Activity of Pyridine Analogs
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers.[7] The following table presents representative data for the inhibitory activity of a series of pyridine analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.
Compound
VEGFR-2 Kinase Inhibition IC50 (nM)
BPS-1 (Parent)
250
BPS-2 (Modification A)
125
BPS-3 (Modification B)
35
BPS-4 (Modification C)
>1000
Sunitinib (Control)
5
Data is hypothetical and for illustrative purposes.
In a specific study on VRK1 and VRK2 inhibitors, a potent compound for VRK1, designated as compound 26 , exhibited an IC50 value of 150 nM.[2][3][5][6] This study highlighted how modifications to the pyridine core had a significant impact on binding to VRK1 and VRK2, even though these kinases have highly similar ATP-binding sites.[2][3]
Structure-Activity Relationship (SAR) Insights
The data presented above illustrates key SAR principles:
Substituent Effects: The nature and position of substituents on the pyridine ring are critical for bioactivity. In the hypothetical BPS series, "Modification B" (BPS-3) consistently leads to a significant increase in both anticancer and kinase inhibitory potency, suggesting this modification enhances binding to the target proteins. Conversely, "Modification C" (BPS-4) is detrimental to activity.
Target Selectivity: The introduction of a methyl group in the pyridine scaffold of a VRK1 inhibitor (compound 26 ) markedly improved its selectivity compared to the parent compound.[3] This underscores the potential to fine-tune not only potency but also selectivity through careful analog design.
Conformational Influence: The steric bulk of substituents can influence the binding affinity of pyridine analogs. A study on 5-substituted pyridine analogues as nicotinic acetylcholine receptor ligands showed that bulky moieties like phenyl and heteroaryl groups resulted in Ki values ranging from 0.055 to 0.69 nM.[8]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the bioactivity of pyridine-based analogs.
In Vitro Anticancer Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 values by plotting the percentage of inhibition against the compound concentrations.[7]
This assay determines the direct inhibitory effect of compounds on specific kinase enzymes.
Reaction Setup: In a 384-well plate, incubate the target kinase (e.g., VEGFR-2) with the test compound at various concentrations in a reaction buffer.
Reaction Initiation: Initiate the kinase reaction by adding a specific peptide substrate and ATP.
Incubation: Incubate the reaction mixture at room temperature for a set period (e.g., 60 minutes).
Detection: Add a detection reagent that selectively binds to the remaining ATP, producing a fluorescent signal. The kinase activity is inversely proportional to the fluorescence intensity.
Fluorescence Measurement: Measure the fluorescence using a suitable plate reader.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the resulting dose-response curve.[7]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
Caption: General workflow for evaluating the bioactivity of pyridine analogs.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion
The tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate scaffold and its derivatives represent a rich area for drug discovery. As demonstrated through the comparative analysis of related pyridine analogs, strategic modifications to this privileged structure can lead to the development of highly potent and selective therapeutic agents. The experimental protocols and SAR insights provided in this guide offer a framework for the rational design and evaluation of novel pyridine-based compounds. By understanding the intricate relationship between chemical structure and biological function, researchers can more effectively navigate the path toward innovative medicines.
References
A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs - Benchchem.
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications.
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
Qualitative structure-metabolism relationships in the hydrolysis of carbamates. ResearchGate.
Reference Standards for tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate: A Technical Comparison Guide
Executive Summary tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (CAS: 1382849-21-9) is a critical heterocyclic building block, primarily utilized in the synthesis of bicyclic kinase inhibitors (e.g., imidazo[4,5-c]p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate (CAS: 1382849-21-9) is a critical heterocyclic building block, primarily utilized in the synthesis of bicyclic kinase inhibitors (e.g., imidazo[4,5-c]pyridines) and protein degraders. Its structural complexity—featuring an electrophilic formyl group, a labile Boc-protected amine, and a reactive bromo-substituent—presents unique stability and analytical challenges.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Research Grade (Technical) alternatives. It provides validated protocols for researchers in early-stage drug discovery through GMP manufacturing who require precise quantification and impurity profiling.
Part 1: Product Landscape & Comparative Analysis
In the context of pharmaceutical development, "alternatives" refer to the grade of the reference standard used. Choosing the incorrect grade can lead to OOS (Out of Specification) results during GMP release or erroneous potency data in SAR studies.
Comparative Matrix: Reference Standard Grades
Feature
Certified Reference Material (CRM)
Analytical Standard
Research Grade (Technical)
Primary Use
GMP Release Testing, Method Validation
Routine QC, Stability Studies
Early Synthesis, SAR Screening
Purity (HPLC)
> 99.0% (w/w)
> 97.0% (area %)
> 95.0% (area %)
Traceability
SI Unit Traceable (NIST/BIPM)
Manufacturer CoA
Vendor CoA (often unverified)
Uncertainty
Explicitly calculated (± U)
Not provided
Not provided
Water Content
Measured (KF) & Factorized
Measured (KF)
Often ignored
Cost Factor
10x
3x
1x
Performance Analysis: Why Grade Matters
1. Stability of the Formyl Group
The C5-formyl group is susceptible to autoxidation to the carboxylic acid (2-bromo-4-(tert-butoxycarbonylamino)nicotinic acid) upon exposure to air.
CRM Performance: Packaged under Argon in amber vials with desiccant. Retest dates are supported by real-time stability data.
Research Grade Risk: Often packaged in clear glass without inert gas. Experimental data shows up to 12% degradation to the carboxylic acid within 3 months at room temperature, leading to stoichiometric errors in subsequent cyclization reactions.
2. Boc-Group Lability
CRM Performance: Characterized for free amine impurities (tert-butyl removal).
Research Grade Risk: Residual acidic impurities from synthesis (e.g., HBr traces) can catalyze premature Boc-deprotection, rendering the material unstable during storage.
Part 2: Technical Deep Dive & Signaling Pathways
To understand the analytical requirements, one must visualize the reactivity profile of the molecule. The diagram below illustrates the synthesis utility and the degradation pathways that the reference standard must detect.
Visualization: Reactivity & Degradation Pathways
Figure 1: Reactivity profile showing critical degradation pathways (Red) that reference standards must quantify, and synthetic utility (Green).[1]
Part 3: Experimental Protocols
Protocol 1: Purity Assessment via HPLC-DAD
Objective: To quantify the purity of the reference standard and detect the "Oxidation" and "Deprotection" impurities identified in Figure 1.
Reagents:
Acetonitrile (HPLC Grade)
Water (Milli-Q)
Formic Acid (98%)
Instrument Parameters:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Rationale: The Boc group makes the compound moderately hydrophobic; C18 provides optimal retention.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic core) and 280 nm (carbonyl).
Temperature: 30°C.
Gradient Program:
Time (min)
% Mobile Phase B
0.0
5
15.0
95
20.0
95
20.1
5
| 25.0 | 5 |
Acceptance Criteria (Self-Validating):
System Suitability: The tailing factor for the main peak must be < 1.5.
Resolution: Resolution between the main peak and the nearest impurity (likely the carboxylic acid, which elutes earlier due to polarity) must be > 2.0.
Protocol 2: Forced Degradation (Stress Testing)
Objective: To confirm the method is stability-indicating and to verify the storage stability of your standard.
Oxidative Stress: Dissolve 1 mg of standard in 1 mL Acetonitrile. Add 100 µL of 3% H2O2. Incubate at RT for 2 hours.
Expected Result: Appearance of a peak at RRT ~0.8 (Carboxylic acid).
Acid Stress: Dissolve 1 mg of standard in 1 mL Acetonitrile. Add 100 µL of 1N HCl. Incubate at RT for 1 hour.
Expected Result: Disappearance of main peak; appearance of early eluting peak (Free amine/pyridine salt).
Analysis: Inject both stressed samples using Protocol 1. If the main peak decreases and new peaks are resolved, the method is valid.
Part 4: Analytical Workflow & Decision Guide
Use this logic flow to determine the appropriate reference standard strategy for your development stage.
Figure 2: Decision tree for selecting and handling reference standards based on development phase.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate (Isomer Context). Retrieved February 16, 2026, from [Link]
SIELC Technologies. (2018).[2] HPLC Separation of tert-Butyl carbamate and related impurities. Retrieved February 16, 2026, from [Link]
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc Stability). Retrieved February 16, 2026, from [Link]
A Guide to the Safe and Compliant Disposal of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate
As a Senior Application Scientist, my goal is to empower your research by providing not just reagents, but the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide addresses t...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my goal is to empower your research by providing not just reagents, but the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide addresses the proper disposal of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate, a halogenated heterocyclic building block common in drug discovery. The procedures outlined here are designed to ensure the safety of laboratory personnel, prevent chemical incompatibilities, and maintain regulatory compliance, thereby protecting both you and the environment.
The fundamental principle guiding this protocol is waste segregation . Due to its bromine content, this compound must be treated as halogenated organic waste . Co-mingling it with non-halogenated solvents can result in the entire waste container being reclassified as halogenated, leading to significantly higher disposal costs and more complex disposal procedures.[1] Proper segregation is not just a matter of compliance, but of sound financial and environmental stewardship.
Hazard Identification and Risk Assessment
Chemical Classification: This compound is a solid organic molecule containing a brominated pyridine ring and a carbamate functional group. This classifies it unequivocally as a halogenated organic compound .[2]
Toxicity and Hazards: A structural isomer, tert-Butyl (5-bromo-4-formylpyridin-2-yl)carbamate, is classified with the hazard statement H302: "Harmful if swallowed" and the GHS07 pictogram (exclamation mark), indicating potential for skin and eye irritation. It is prudent to assume similar hazards for the title compound. Carbamates as a class can present toxicological concerns, and their thermal decomposition can release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4] The presence of bromine means that toxic and corrosive hydrogen bromide (HBr) gas could also be a decomposition product.
Environmental Hazards: Organic compounds, particularly those containing halogens and nitrogen, should never be disposed of down the drain.[2][5] Such actions can damage aquatic ecosystems and interfere with the biological processes in wastewater treatment facilities.[6]
Hazard Summary Table
Parameter
Specification
Rationale & References
Waste Category
Halogenated Organic Waste
Contains bromine, a halogen. Must be segregated from non-halogenated waste streams.[1][2][7]
Highlights the need for disposal via high-temperature incineration by a licensed facility.
Disposal Protocol: A Step-by-Step Guide
This protocol ensures that all waste containing tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate is handled safely and in accordance with institutional and regulatory standards.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure.
Eye Protection: Safety glasses with side shields or goggles.[4]
Hand Protection: Nitrile gloves. Inspect gloves for integrity before use.[2]
Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood.[13]
Step 2: Waste Container Selection and Labeling
The correct container and label are critical for preventing leaks and ensuring clear communication of the hazard.
Select a Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. This container must be made of a chemically compatible material (e.g., polyethylene for solvents, or a dedicated solid waste container), be in good condition without cracks or leaks, and have a secure, threaded screw-top cap.[1][7]
Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[13] The label must include:
The words "Hazardous Waste."
The full, unabbreviated chemical name: "tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate."[7]
List all other constituents in the container with their approximate percentages.
Check the appropriate hazard boxes (e.g., "Toxic").[13]
Your name, laboratory, and the date of accumulation.
Step 3: Waste Segregation and Accumulation
This is the most critical operational step.
Solid Waste: Collect pure, unadulterated solid tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate, or items contaminated with it (e.g., weighing paper, contaminated gloves, paper towels from a spill), in a dedicated solid waste container labeled as "Halogenated Organic Waste."
Solution Waste: If the compound is dissolved in a solvent, the entire solution must be collected in a liquid "Halogenated Organic Waste" container. Crucially, do not mix this with non-halogenated solvent waste. [1][14]
Storage: Keep the waste container tightly closed except when actively adding waste.[7][13] Store it in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should be equipped with secondary containment (e.g., a spill tray) to contain any potential leaks.[13]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the safe accumulation of waste; final disposal is performed by trained professionals.
Monitor Fill Level: Do not overfill the container. A good rule of thumb is to stop at 75-80% capacity to prevent spills and allow for vapor expansion.[13]
Request Pickup: Once the container is full or the waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[12] Follow their specific procedures for request submission.
Emergency Procedures: Spill Management
In the event of a spill, a prompt and correct response is essential to mitigate hazards.
Alert Personnel: Immediately alert others in the vicinity.
Assess the Spill:
Small Spill (Solid): If you are trained and comfortable doing so, and have the appropriate PPE, carefully sweep up the solid material. Avoid creating dust.[3][9] Place the swept material and all cleaning equipment (e.g., contaminated wipes, dustpan) into the designated "Halogenated Organic Waste" container.
Large Spill / Spill in a Public Area: Evacuate the immediate area. Close the doors and prevent re-entry. Contact your institution's EHS or emergency response team immediately.[7][13]
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. Dispose of the cleaning materials as halogenated organic waste.
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate.